CAY10526 (3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one) is a synthetic compound widely employed in scientific research as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). [, , , , , , , , , , ] This enzyme plays a critical role in the biosynthesis of prostaglandin E2 (PGE2), a lipid mediator involved in various physiological and pathological processes, including inflammation, fever, and cancer. [, , , , , , , , , , ] By selectively inhibiting mPGES-1, CAY10526 enables researchers to investigate the specific roles of PGE2 in diverse biological systems and explore its potential as a therapeutic target for various diseases.
CAY10526 (Chemical Abstracts Service number: 938069-71-7) is classified as a non-steroidal anti-inflammatory drug (NSAID) and specifically targets the mPGES-1 enzyme. It is synthesized for research purposes and is used to study the effects of inhibiting prostaglandin synthesis in various cellular contexts, particularly in cancer biology and inflammation .
The synthesis of CAY10526 involves several chemical reactions that yield the final compound. While specific synthetic pathways are not detailed in the available literature, it is noted that CAY10526 can be dissolved in organic solvents such as ethanol for use in biological assays . The compound is typically prepared under inert conditions to prevent degradation or reaction with moisture.
CAY10526 primarily participates in biochemical reactions that involve the inhibition of PGE2 synthesis. The compound has been shown to reduce PGE2 levels in various cell types, including T-cell lymphoma cells and melanoma cells. The inhibitory effect on PGE2 production is dose-dependent, with effective concentrations ranging from 10 µM to 300 µM depending on the cell type and experimental conditions . Notably, studies have demonstrated that CAY10526 can induce apoptosis in cancer cells by downregulating signaling pathways associated with cell proliferation and survival, such as JAK/STAT and PI3K/AKT pathways .
The mechanism of action of CAY10526 involves its selective inhibition of mPGES-1, leading to decreased production of PGE2. This reduction affects various signaling pathways critical for cell proliferation and survival. For instance, treatment with CAY10526 has been shown to decrease the expression of Cyclin D1 and inhibit phosphorylation of key signaling proteins like JAK1, JAK2, and STAT3. The resultant decrease in PGE2 levels contributes to increased apoptosis rates in treated cells . This apoptotic effect is further supported by increased levels of cleaved caspase-3 following treatment with CAY10526, indicating activation of apoptotic pathways .
CAY10526 exhibits solubility in organic solvents such as ethanol but limited solubility in aqueous solutions. Its stability is typically maintained under inert conditions during storage and handling. The precise melting point, boiling point, and other physical properties have not been extensively documented but are crucial for laboratory applications .
CAY10526 has several notable applications in scientific research:
CAY10526 is a selective small-molecule inhibitor targeting microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme responsible for converting prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). This enzyme is inducible by inflammatory stimuli and overexpressed in malignancies, positioning it as a strategic node for pharmacological intervention. In melanoma models, CAY10526 suppresses PGE2 production by directly binding to mPGES-1, disrupting its catalytic function without affecting upstream enzymes. This inhibition is concentration-dependent, with studies reporting >50% reduction in PGE2 at low micromolar doses (IC50 <5 μM) in melanoma cell lines [1] [9].
The functional consequences of mPGES-1 inhibition are profound:
Table 1: CAY10526-Induced Pro-Apoptotic Protein Changes in Melanoma Cells
Protein Class | Specific Targets | Change | Functional Outcome |
---|---|---|---|
Anti-Apoptotic | BCL-2, BCL-XL | ↓↓ | Reduced mitochondrial protection |
Pro-Apoptotic | BAX, BAK | ↑↑ | Enhanced pore formation |
Executioner Caspases | Cleaved Caspase-3 | ↑↑ | DNA fragmentation & cell death |
A critical pharmacological advantage of CAY10526 is its distinct mechanism sparing cyclooxygenase-2 (COX-2) activity. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) or COX-2-specific inhibitors (e.g., celecoxib), which disrupt the thromboxane-prostacyclin balance and pose cardiovascular risks, CAY10526 specifically targets mPGES-1 downstream of COX-2 [1] [5]. Key evidence includes:
Table 2: Selectivity Profile of CAY10526 vs. COX Inhibitors
Parameter | CAY10526 | COX-2 Inhibitors | NSAIDs |
---|---|---|---|
PGE2 Suppression | Yes (via mPGES-1) | Yes (via COX-2 blockade) | Yes (via COX-1/2 blockade) |
PGI2/TXA2 Balance | Maintained | Disrupted (↑ thrombosis risk) | Disrupted |
COX-2 Expression | Unaffected | Directly inhibited | Inhibited |
CAY10526’s anti-tumor effects extend beyond direct PGE2 suppression to disruption of inflammatory crosstalk between prostaglandin and nitric oxide pathways. In melanoma and macrophage models, mPGES-1 and inducible nitric oxide synthase (iNOS) exhibit co-expression and mutual reinforcement [1] [4] [6]:
Table 3: CAY10526-Mediated Disruption of mPGES-1/iNOS Crosstalk
Pathway Component | Effect of iNOS/NO | Effect of CAY10526 |
---|---|---|
mPGES-1 Expression | ↑ Induction | ↓ Direct inhibition |
PGE2 Production | ↑ Enhanced synthesis | ↓ Blocked synthesis |
Type I IFN Response | ↓ Suppressed (via PGE2) | ↑ Restored |
Macrophage Recruitment | ↓ Impaired (viral models) | ↑ Enhanced |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7